Cyclobutyrol

概要

説明

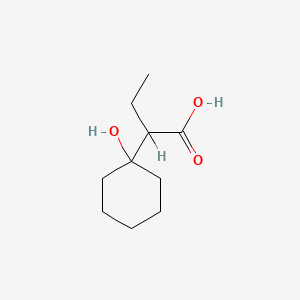

シクロブチロールは、化学式C10H18O3 のヒドロキシモノカルボン酸です。 シクロヘキサン環上の1-カルボキシプロピル基にジェミナルなヒドロキシ基が特徴です 。 シクロブチロールは、胆汁療法における胆汁分泌促進剤として主に使用され、胆汁脂質の分泌を阻害します .

2. 製法

合成経路と反応条件: シクロブチロールは、さまざまな有機合成法によって合成できます。一般的な手法の1つは、適切な触媒の存在下でシクロヘキサノンと酪酸を反応させる方法です。この反応には、通常、目的の生成物の形成を確保するために、制御された温度と圧力条件が必要です。

工業生産方法: 工業的には、シクロブチロールは複数段階の合成プロセスによって製造されます。プロセスはシクロヘキサノンの製造から始まり、続いて最適化された条件下で酪酸と反応させます。 最終生成物は、蒸留や再結晶などの技術を使用して精製され、所望の純度と収率が得られます .

準備方法

Synthetic Routes and Reaction Conditions: Cyclobutyrol can be synthesized through various organic synthesis methods. One common approach involves the reaction of cyclohexanone with butyric acid in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process. The process begins with the preparation of cyclohexanone, followed by its reaction with butyric acid under optimized conditions. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity and yield .

化学反応の分析

反応の種類: シクロブチロールは、次のようなさまざまな化学反応を起こします。

酸化: シクロブチロールは、対応するケトンまたはカルボン酸を形成するように酸化できます。

還元: 還元反応は、シクロブチロールを対応するアルコールに変換できます。

置換: シクロブチロールは、官能基が他の基に置換される置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 置換反応には、ハロゲンや求核剤などの試薬が特定の条件下で使用されます。

主要な生成物:

酸化: ケトンまたはカルボン酸の生成。

還元: アルコールの生成。

置換: 置換されたシクロヘキサン誘導体の生成.

科学的研究の応用

Pharmacological Properties

Cyclobutyrol is primarily recognized as a choleretic agent, meaning it promotes the secretion of bile from the liver. Its unique mechanism of action involves the inhibition of biliary cholesterol and phospholipid secretion while not affecting bile acid secretion. This property makes it an interesting candidate for studying lipid metabolism and liver function.

2.1. Cholestasis Management

This compound has been investigated for its potential use in managing cholestasis, a condition characterized by impaired bile flow. Its ability to selectively reduce biliary lipid secretion while maintaining bile acid levels may help alleviate symptoms associated with cholestasis .

2.2. Neurological Disorders

Emerging research suggests that this compound may have applications in treating anxiety, depression, and certain neurological disorders due to its pharmacodynamic properties. Further studies are needed to explore these potential therapeutic avenues comprehensively .

3.1. In Vivo Studies

- A study involving isolated perfused rat livers indicated that this compound administration resulted in a rapid decline in biliary cholesterol and phospholipid outputs, achieving maximal effects within 20 minutes post-administration . The study highlighted that the inhibition of these lipids was more pronounced at lower bile acid secretion rates.

3.2. Long-term Effects

Another notable study evaluated the long-term effects of this compound on rats subjected to high-cholesterol diets. While the compound's efficacy was observed to be slightly diminished under these conditions, it still significantly reduced biliary lipid outputs compared to control groups .

Data Tables

| Study | Dosage | Effect on Cholesterol | Effect on Phospholipids | Bile Acid Secretion |

|---|---|---|---|---|

| Monte et al., 1988 | 0.72 mmol/kg | Decreased by 75% | Decreased by 65% | No significant change |

| Synapse Study 2024 | 0.40 - 2.16 mmol/kg | Dose-dependent reduction | Dose-dependent reduction | No significant change |

作用機序

シクロブチロールは、胆汁脂質の分泌を阻害することで効果を発揮します。胆汁産生と脂質代謝に関与する特定の分子標的と経路に作用します。 正確なメカニズムは、脂質分泌に関与する酵素とトランスポーターのモジュレーションを含み、胆汁中のコレステロールとリン脂質のレベルが低下します .

6. 類似の化合物との比較

シクロブチロールは、シクロヘキサノールとして知られる有機化合物のクラスに属します。類似の化合物には以下が含まれます。

シクロヘキサノール: シクロヘキサン環を持つ単純なアルコール。

シクロヘキサノン: シクロヘキサノールのケトン誘導体。

シクロヘキサン酢酸: シクロヘキサンのカルボン酸誘導体。

独自性: シクロブチロールは、シクロヘキサン環上のヒドロキシ基とカルボキシプロピル基を含む独自の構造により、他の化合物とは異なります。 このユニークな構造は、その特定の胆汁分泌促進活性と胆汁脂質の分泌を阻害する能力に寄与しています .

類似化合物との比較

Cyclobutyrol belongs to the class of organic compounds known as cyclohexanols. Similar compounds include:

Cyclohexanol: A simple alcohol with a cyclohexane ring.

Cyclohexanone: A ketone derivative of cyclohexanol.

Cyclohexaneacetic acid: A carboxylic acid derivative of cyclohexane.

Uniqueness: this compound is unique due to its specific structure, which includes a hydroxy group and a carboxypropyl group on a cyclohexane ring. This unique structure contributes to its specific choleretic activity and its ability to inhibit biliary lipid secretion .

生物活性

Cyclobutyrol (CB) is a synthetic compound recognized primarily for its choleretic properties , which enhance bile production and secretion. This compound has garnered interest in the context of liver health, particularly for its role in managing conditions related to bile acid metabolism. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological interactions, and potential therapeutic applications.

This compound's primary biological activity is its choleretic effect, which facilitates increased bile production. The exact mechanism by which CB operates remains partially understood but is believed to involve several pathways related to liver function and lipid homeostasis.

- Choleretic Effect : this compound promotes the secretion of bile from the liver, which is essential for the digestion and absorption of dietary fats.

- Inhibition of Biliary Lipid Secretion : CB has been shown to inhibit the secretion of biliary lipids, such as cholesterol and phospholipids, without affecting bile acid secretion. This unique property may be beneficial in treating cholestasis and other hepatic disorders where bile flow is impaired .

Study Findings

Research conducted using isolated perfused rat livers has demonstrated that administration of this compound results in significant inhibition of biliary cholesterol and phospholipid outputs. Key findings from these studies include:

- At low infusion rates (450 nmol/min), this compound decreased biliary phospholipid output by approximately 65% and cholesterol output by 75%.

- At higher infusion rates (1350 nmol/min), the inhibition was less pronounced, suggesting a dose-dependent effect on lipid secretion .

Pharmacological Interactions

This compound has been observed to interact positively with various pharmacological agents, enhancing or modifying their effects. Notably:

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Positive interactions with NSAIDs such as ibuprofen and naproxen have been reported, indicating potential combinatory therapeutic strategies that address both pain management and liver health .

Comparative Analysis with Similar Compounds

The following table compares this compound with other compounds that influence bile production or lipid metabolism:

| Compound | Structure Type | Primary Action | Unique Feature |

|---|---|---|---|

| This compound | Cyclobutane | Choleretic agent | Inhibits biliary lipid secretion |

| Ursodeoxycholic Acid | Bile Acid | Choleretic and cytoprotective | Protects liver cells from damage |

| Chenodeoxycholic Acid | Bile Acid | Choleretic | Involved in cholesterol metabolism |

| Fenofibrate | Fibric Acid | Lowers triglycerides | Primarily affects lipid profiles |

This compound's unique cyclobutane structure differentiates it from traditional bile acids and fibric acids, allowing for distinct mechanisms of action in promoting bile flow and managing lipid levels .

特性

IUPAC Name |

2-(1-hydroxycyclohexyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-8(9(11)12)10(13)6-4-3-5-7-10/h8,13H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVFTEMPSCMWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1130-23-0 (hydrochloride salt) | |

| Record name | Cyclobutyrol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00862084 | |

| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-16-3 | |

| Record name | α-Ethyl-1-hydroxycyclohexaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyrol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutyrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutyrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBUTYROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T4L120N6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Cyclobutyrol's choleretic effect?

A1: this compound induces choleresis, an increase in bile flow, primarily through a bile acid-independent mechanism. [, ] This means its effect on bile flow is not directly related to stimulating bile acid secretion. Research suggests its choleretic action is related to its pharmacokinetic properties and how it is excreted from the liver. []

Q2: How does this compound affect the secretion of different components of bile?

A2: While this compound increases overall bile flow, it selectively reduces the secretion of biliary lipids, specifically cholesterol and phospholipids. [, , ] Interestingly, it does not significantly modify bile acid secretion. [] This uncoupling effect on lipid secretion is a key characteristic of this compound's action.

Q3: Where in the liver does this compound exert its effects on biliary lipid secretion?

A3: Studies using isolated perfused rat livers suggest that this compound likely acts at the level of the canalicular membrane, which is the site of bile formation. [] It appears to interfere with the processes involved in the transport of cholesterol and phospholipids into the bile canaliculi without affecting bile acid secretion or intracellular vesicular transport. []

Q4: Are there any known structural analogs of this compound that exhibit similar effects on biliary lipid secretion?

A4: While the provided research focuses specifically on this compound, it mentions that "a number of organic anions are known to decrease biliary secretion of cholesterol and phospholipid without affecting bile acid secretion." [] This suggests that structural modifications of this compound or exploration of other organic anions could lead to the discovery of compounds with similar or even enhanced properties.

Q5: What are the potential implications of this compound's selective effects on biliary lipid secretion?

A5: By decreasing biliary cholesterol and phospholipid secretion without affecting bile acids, this compound administration leads to a statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios and in the lithogenic index of the bile. [] This modification of bile composition could be of interest for conditions where altering the balance of biliary lipids is therapeutically relevant, such as in gallstone prevention.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。